西咪替丁盐酸盐

描述

Cimetidine is a histamine H2-receptor antagonist . It is used to treat and prevent certain types of stomach ulcers and is also used to treat gastroesophageal reflux disease (GERD), when stomach acid backs up into the esophagus and causes heartburn . Over-the-counter cimetidine is used to treat heartburn with sour stomach and acid indigestion, or to prevent these conditions when caused by certain foods or beverages .

Synthesis Analysis

Cimetidine is synthesized through a series of reactions . The process begins with the reaction of 2-chloroacetoacetic ether with 2 moles of formamide to get 4-carbethoxy-5-methylimidazole. The carbethoxy group is then reduced by sodium in liquid ammonia to produce 4-hydroxymethyl-5-methylimidazole .

Molecular Structure Analysis

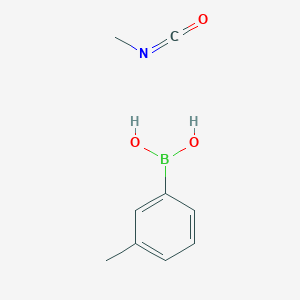

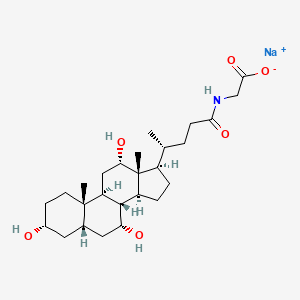

The molecular formula for cimetidine hydrochloride is C10H16N6S·HCl and the molecular weight is 288.80 . Cimetidine contains an imidazole ring, and is chemically related to histamine .

Chemical Reactions Analysis

Cimetidine inhibits many of the isoenzymes of the hepatic CYP450 enzyme system . Other actions of Cimetidine include an increase in gastric bacterial flora such as nitrate-reducing organisms .

Physical and Chemical Properties Analysis

Cimetidine is a weak base and a highly water-soluble compound . It has a high total systemic clearance (500 to 600 ml/min) which is mainly determined by renal clearance . The volume of distribution is of the order of 1 L/kg .

科学研究应用

降解研究:西咪替丁盐酸盐可以通过氧化过程(如氯化和臭氧化)降解。它转化为持久性降解产物,其降解途径已使用质谱法阐明。这些研究对于了解其环境影响和从水源中去除至关重要 (Quaresma 等人,2020 年).

药代动力学相互作用:研究表明,西咪替丁作为肾脏中某些转运蛋白的强效抑制剂,影响药物的消除。这一方面在理解药物-药物相互作用和优化药物治疗中尤为重要 (Ito 等人,2012 年).

临床应用:西咪替丁已对其在各种临床环境中的疗效进行了评估,包括十二指肠溃疡、胃溃疡和反流性食管炎的治疗。它已显示出加快愈合过程和降低这些疾病的复发率 (Jönsson & Carlsson,1984 年).

相容性和稳定性:西咪替丁盐酸盐在与静脉注射液溶液中的化学稳定性已得到研究。这项研究对于确保在医院环境中安全有效地给药非常重要 (Rosenberg 等人,1980 年).

对代谢的影响:研究表明,西咪替丁可以影响雌二醇等激素的氧化代谢,这可能解释了它的一些副作用,例如男性乳房发育症和性功能障碍 (Galbraith & Michnovicz,1989 年).

牙周应用:西咪替丁已被评估为兔牙周炎模型中的局部治疗。研究结果表明它作为牙周炎抑制剂的潜力,从而为新的治疗应用开辟了途径 (Hasturk 等人,2006 年).

作用机制

安全和危害

Cimetidine may cause side effects such as diarrhea, rashes, dizziness, fatigue, constipation, and muscle pain, all of which are usually mild and transient . Serious side effects may include pain when swallowing, bloody or tarry stools, cough with bloody mucus or vomit that looks like coffee grounds, changes in mood, anxiety, agitation, confusion, hallucinations, or breast swelling or tenderness .

未来方向

Cimetidine is currently used to reduce gastric acid secretion and to treat various conditions such as duodenal ulcers, non-malignant gastric ulcers, gastroesophageal reflux disease, and pathological hypersecretion associated with Zollinger-Ellison Syndrome, systemic mastocytosis, and multiple endocrine adenomas . Its future use may be influenced by the development of new drugs and treatments for these conditions.

属性

IUPAC Name |

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydron;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6S.ClH/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHCNBWLPSXHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1=C(N=CN1)CSCCNC(=NC)NC#N.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

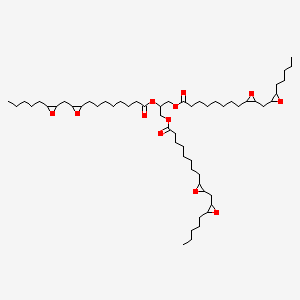

![7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B7908281.png)

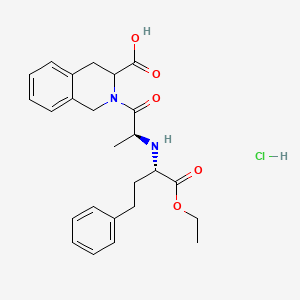

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B7908293.png)

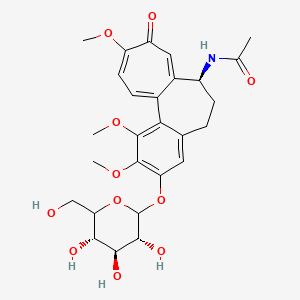

![5,6-Dichlorobenzo[D]thiazol-2-amine; 6,7-dichlorobenzo[D]thiazol-2-amine (1:1)](/img/structure/B7908295.png)

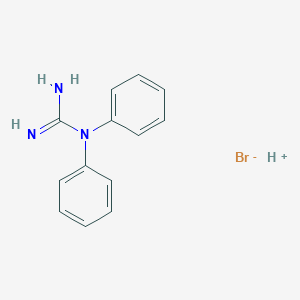

![(1R,3R,5S,8R,10S,11R,12R,13S,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride](/img/structure/B7908330.png)